3-(Chloromethyl)-1-ethoxy-5-methylhexane
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Overview
Description
3-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-5-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-ethoxy-5-methylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethoxy-5-methylhexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-5-methylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in that it contains a chloromethyl group, but differs in its aromatic structure.
3-chloro-2-chloromethyl-1-propene: Another compound with a chloromethyl group, but with a different carbon backbone.
Uniqueness
3-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and industry.
Properties
Molecular Formula |
C10H21ClO |
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Molecular Weight |
192.72 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethoxy-5-methylhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
ZDZQXJWAXKAOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(CC(C)C)CCl |
Origin of Product |
United States |
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